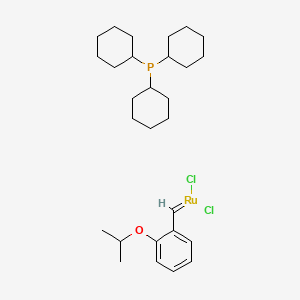

Hoveyda-Grubbs Catalyst 1st Generation

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C10H12O.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)11-10-7-5-4-6-9(10)3;;;/h16-18H,1-15H2;3-8H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKCJXPECJFQPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45Cl2OPRu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449053 | |

| Record name | Hoveyda-Grubbs Catalyst 1st Generation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203714-71-0 | |

| Record name | Hoveyda-Grubbs Catalyst 1st Generation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(2-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of First-Generation Hoveyda-Grubbs Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The first-generation Hoveyda-Grubbs catalyst, formally known as Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), represents a significant advancement in the field of olefin metathesis. Its enhanced stability and activity have made it a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This guide provides a comprehensive overview of the catalyst's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Catalytic Cycle: A Mechanistic Overview

The catalytic activity of the first-generation Hoveyda-Grubbs catalyst in olefin metathesis is governed by a well-established cycle involving initiation, propagation, and termination steps. A key feature of this catalyst is the chelating isopropoxybenzylidene ligand, which imparts greater stability compared to the first-generation Grubbs catalyst.[1] The mechanism is initiated by the interaction of an olefin with the ruthenium center, leading to the formation of a catalytically active 14-electron species.

Initiation: The Gateway to Metathesis

The initiation of the catalytic cycle can proceed through two primary pathways: a dissociative mechanism and an interchange (or associative) mechanism. The operative pathway is largely dependent on the steric and electronic properties of the incoming olefin substrate.

-

Dissociative Mechanism: This pathway is favored for sterically demanding olefins. It involves the initial dissociation of the tricyclohexylphosphine (B42057) (PCy₃) ligand from the ruthenium center to generate a highly reactive 14-electron intermediate. This intermediate then coordinates with the incoming olefin to form a metallacyclobutane intermediate.

-

Interchange (Associative) Mechanism: For less sterically hindered olefins, the initiation can proceed via a concerted process where the incoming olefin coordinates to the ruthenium center as the isopropoxybenzylidene ether linkage begins to dissociate. This pathway avoids the formation of a discrete 14-electron intermediate.

The choice between these pathways is a critical factor in determining the overall reaction rate.

Propagation: The Olefin Scrambling Engine

Once the active catalyst is generated, the propagation cycle, as proposed by Chauvin, commences.[2] This involves a series of [2+2] cycloaddition and cycloreversion reactions. The active ruthenium alkylidene species reacts with a substrate olefin to form a four-membered metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin product and a new ruthenium alkylidene species, which continues the catalytic cycle. The release of a volatile byproduct, such as ethylene (B1197577) in ring-closing metathesis (RCM), drives the reaction to completion.[3]

Termination: Catalyst Deactivation Pathways

The catalyst can be deactivated through various pathways. In the presence of ethylene, a common byproduct in RCM, the first-generation Hoveyda-Grubbs catalyst can undergo decomposition.[4] This is thought to occur via a bimolecular pathway, leading to inactive ruthenium species.[4] Other potential deactivation pathways include reactions with alcohols or water, which can lead to the formation of ruthenium hydride species that are inactive for metathesis.[5]

Quantitative Data

The performance of the first-generation Hoveyda-Grubbs catalyst can be quantified by various parameters, including kinetic data and turnover numbers (TONs).

| Parameter | Value | Reaction Conditions | Reference |

| Catalyst Decomposition | |||

| >97% decomposition | After 4 hours | 120 psi Ethylene, Dichloromethane (B109758), 55 °C | [4] |

| Ring-Closing Metathesis | |||

| 96% conversion | After 45 minutes | Diethyl diallylmalonate (0.1 M), 1 mol% catalyst, CD₂Cl₂, 30 °C | [4] |

Table 1: Selected Performance Data for the First-Generation Hoveyda-Grubbs Catalyst.

Experimental Protocols

Synthesis of Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II)

The synthesis of the first-generation Hoveyda-Grubbs catalyst can be achieved by reacting the first-generation Grubbs catalyst with 2-isopropoxystyrene.

Materials:

-

First-Generation Grubbs Catalyst ([RuCl₂(PCy₃)₂(CHPh)])

-

2-isopropoxystyrene

-

Copper(I) chloride

-

Dichloromethane (anhydrous, degassed)

-

Pentane (anhydrous, degassed)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the first-generation Grubbs catalyst in anhydrous, degassed dichloromethane in a Schlenk flask.

-

Add a stoichiometric amount of copper(I) chloride.

-

Add a slight excess of 2-isopropoxystyrene to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution will typically change from purple to green.

-

Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Precipitate the product by adding anhydrous, degassed pentane.

-

Filter the green solid, wash with pentane, and dry under vacuum.

Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol provides a representative example of an RCM reaction using the first-generation Hoveyda-Grubbs catalyst.[6]

Materials:

-

First-Generation Hoveyda-Grubbs Catalyst

-

Diethyl diallylmalonate

-

Dichloromethane (anhydrous, degassed)

-

Ethyl vinyl ether (for quenching)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, prepare a stock solution of the Hoveyda-Grubbs catalyst in anhydrous, degassed dichloromethane (e.g., 1 mg/mL).

-

In a separate Schlenk flask, dissolve diethyl diallylmalonate in anhydrous, degassed dichloromethane to a desired concentration (e.g., 0.1 M).

-

Add the desired amount of the catalyst stock solution to the substrate solution (e.g., 1 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Conclusion

The first-generation Hoveyda-Grubbs catalyst remains a robust and reliable tool for olefin metathesis. Its enhanced stability, stemming from the chelating isopropoxybenzylidene ligand, offers significant advantages over the original Grubbs catalyst. A thorough understanding of its initiation, propagation, and termination mechanisms is crucial for optimizing reaction conditions and achieving high yields in the synthesis of valuable molecules for research, drug development, and materials science. The provided data and protocols serve as a foundational guide for researchers employing this powerful catalyst in their synthetic endeavors.

References

A Technical Guide to the Structure and Bonding of the First-Generation Hoveyda-Grubbs Catalyst

For Researchers, Scientists, and Drug Development Professionals

The first-generation Hoveyda-Grubbs catalyst is a ruthenium-based organometallic complex that has become a cornerstone in the field of olefin metathesis.[1] Developed as a more stable and user-friendly alternative to the original Grubbs catalysts, its unique structural features offer enhanced thermal stability and controlled reactivity, making it an invaluable tool in the synthesis of complex molecules, including those relevant to the pharmaceutical industry.[1][2] This guide provides a detailed examination of its molecular structure, bonding characteristics, and the mechanistic pathways it follows.

Molecular Structure and Bonding

The defining feature of the first-generation Hoveyda-Grubbs catalyst is the incorporation of a chelating o-isopropoxybenzylidene ligand.[3][1] This modification significantly enhances the catalyst's stability compared to its predecessor, the Grubbs first-generation catalyst. The coordination geometry around the central ruthenium atom is best described as a distorted square pyramidal structure.[4]

Key structural components include:

-

A Ruthenium (Ru) Center: The catalytic heart of the complex.

-

A Benzylidene Ligand: This Ru=C double bond is where the catalytic activity originates.

-

A Chelating Isopropoxy Group: The oxygen atom of the ortho-isopropoxy substituent on the benzylidene ring coordinates intramolecularly to the ruthenium center. This Ru-O bond forms a stable five-membered chelate ring, which is crucial for the catalyst's increased stability. This chelation reduces the rate of dissociation of the phosphine (B1218219) ligand, a primary pathway for catalyst decomposition.

-

Two Anionic Chloride (Cl) Ligands: These ligands complete the primary coordination sphere.

-

One Tricyclohexylphosphine (B42057) (PCy₃) Ligand: A bulky phosphine ligand that influences the catalyst's reactivity.

Caption: Simplified 2D structure of the Hoveyda-Grubbs 1st Generation catalyst.

Structural Data

The precise geometry of the catalyst has been confirmed by X-ray diffraction studies.[4] The following table summarizes key bond lengths and angles, providing quantitative insight into the bonding environment of the ruthenium center.

| Parameter | Bond/Angle | Value |

| Bond Lengths | ||

| Ru=C (carbene) | ~1.84 Å | |

| Ru-Cl | ~2.38 Å | |

| Ru-P | ~2.42 Å | |

| Ru-O (chelate) | ~2.25 Å | |

| Bond Angles | ||

| Cl-Ru-Cl | ~165° (transoidal) | |

| P-Ru-O | ~160° | |

| C-Ru-O | ~78° (bite angle) |

Note: These are typical values derived from crystallographic data of the catalyst and its derivatives. Exact values may vary slightly based on the specific crystal structure.

Spectroscopic Characterization

NMR spectroscopy is a primary tool for confirming the identity and purity of the Hoveyda-Grubbs catalyst.

-

¹H NMR: The most diagnostic signal is the benzylidene proton (Ru=CH -Ar), which appears as a characteristic singlet far downfield, typically around 16.5 ppm in CDCl₃. The isopropoxy group protons also give rise to distinct signals.

-

³¹P NMR: A single resonance is observed for the tricyclohexylphosphine ligand, typically around 35-37 ppm in CD₂Cl₂, confirming the presence of a single phosphine environment.

| Technique | Nucleus | Key Signal Description | Typical Chemical Shift (ppm) |

| ¹H NMR | ¹H | Benzylidene proton (Ru=CH) | ~16.5 (in CDCl₃) |

| ³¹P NMR | ³¹P | Tricyclohexylphosphine (PCy₃) | ~36.0 (in CD₂Cl₂) |

Catalytic Cycle for Olefin Metathesis

The catalyst initiates via a dissociative mechanism, which is widely accepted for the first-generation Hoveyda-Grubbs catalyst. The stability imparted by the Ru-O chelate results in a slower, more controlled initiation compared to the Grubbs first-generation catalyst.

The catalytic cycle proceeds through the following key stages:

-

Initiation (Pre-catalyst Activation): The cycle begins with the dissociation of the tricyclohexylphosphine (PCy₃) ligand from the 16-electron pre-catalyst. This reversible step generates a highly reactive 14-electron intermediate.

-

Olefin Coordination: The incoming olefin substrate coordinates to the vacant site on the 14-electron ruthenium complex.

-

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition reaction with the ruthenium-carbene bond to form a four-membered ring intermediate known as a ruthenacyclobutane.

-

Cycloreversion: The ruthenacyclobutane intermediate undergoes a retro-[2+2] cycloaddition. This can occur in a productive manner to release a new olefin product and form a new ruthenium alkylidene complex.

-

Chain Propagation: The new alkylidene complex then coordinates with another molecule of the olefin substrate, repeating steps 2-4 to continue the catalytic turnover and propagate the metathesis reaction.

Caption: The dissociative catalytic cycle for olefin metathesis.

Experimental Protocols

A. Synthesis of Hoveyda-Grubbs 1st Generation Catalyst

This protocol outlines a common method for synthesizing the catalyst from the Grubbs 1st Generation catalyst. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.

Materials:

-

Grubbs 1st Generation Catalyst ([RuCl₂(PCy₃)₂(CHPh)])

-

2-Isopropoxystyrene

-

Copper(I) Chloride (CuCl)

-

Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous, degassed pentane (B18724) or hexane (B92381)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the Grubbs 1st Generation Catalyst (1.0 eq) in anhydrous CH₂Cl₂.

-

Add Copper(I) Chloride (1.0-1.2 eq), which acts as a phosphine scavenger.

-

To this stirring suspension, add 2-isopropoxystyrene (1.1-1.5 eq) via syringe.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours. The color of the solution will typically change from purple to dark green.

-

Monitor the reaction by TLC or NMR until the starting Grubbs catalyst is consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite or silica (B1680970) gel to remove the CuCl-phosphine adduct and any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain a crude green solid.

-

Purify the solid by washing with cold pentane or hexane to remove organic impurities, or by recrystallization from a CH₂Cl₂/pentane solvent system.

-

Dry the resulting green crystalline solid under vacuum to yield the final product.

B. General Protocol for Characterization

1. X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are typically grown by slow diffusion of a non-polar solvent (e.g., pentane or hexane) into a saturated solution of the catalyst in a polar solvent (e.g., dichloromethane or toluene) at low temperature.

-

Data Collection: A suitable crystal is mounted on a goniometer. The diffractometer uses a monochromatic X-ray source to irradiate the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions, bond lengths, and bond angles are refined.

2. NMR Spectroscopy:

-

Sample Preparation: In a nitrogen-filled glovebox, accurately weigh a small amount of the catalyst (typically 2-5 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in an NMR tube.

-

Data Acquisition: The NMR tube is sealed and transferred to the NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The characteristic downfield benzylidene proton signal is a key indicator of the catalyst's presence and integrity.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum to observe the single peak corresponding to the PCy₃ ligand.

References

An In-depth Technical Guide to Electronic Effects in First-Generation Hoveyda-Grubbs Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic effects influencing the performance of first-generation Hoveyda-Grubbs catalysts. Understanding these effects is crucial for catalyst selection, optimization of reaction conditions, and the rational design of new catalysts for olefin metathesis, a cornerstone of modern organic synthesis and drug discovery.

Core Concepts: Electronic Tuning of Catalyst Performance

The first-generation Hoveyda-Grubbs catalyst is a ruthenium-based complex featuring a chelating isopropoxystyrene ligand. The electronic properties of this ligand play a pivotal role in modulating the catalyst's initiation rate, overall activity, and stability. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring of the isopropoxystyrene ligand, it is possible to fine-tune the catalyst's behavior to suit specific synthetic challenges.

The key to this electronic modulation lies in the strength of the Ru-O bond of the chelating ether. This bond must be cleaved to generate the active 14-electron catalytic species. Electron-withdrawing groups para to the isopropoxy group weaken this bond, leading to faster initiation. Conversely, electron-donating groups strengthen the Ru-O interaction, resulting in slower initiation but often increased catalyst stability.

Quantitative Analysis of Electronic Effects

The influence of electronic modifications on the performance of first-generation Hoveyda-Grubbs catalysts has been quantified through kinetic studies and benchmark reactions. The following tables summarize key data from the literature, providing a basis for catalyst selection and reaction optimization.

Electronic Effects on Catalyst Initiation Rate

The rate of initiation is a critical parameter, especially in reactions requiring rapid catalyst turnover at low temperatures. The following data, derived from studies by Thiel, Plenio, and coworkers, illustrates the dramatic impact of substituents on the initiation kinetics with diethyl diallylmalonate (DEDAM).

| Catalyst Substituent (R) | Hammett Constant (σp) | Initiation Rate Constant k (s⁻¹) | Relative Rate (k_rel) |

| NO₂ | 0.78 | 1.8 x 10⁻² | 100 |

| F | 0.06 | 3.0 x 10⁻⁴ | 1.7 |

| H | 0.00 | 1.8 x 10⁻⁴ | 1.0 |

| OMe | -0.27 | 4.0 x 10⁻⁵ | 0.22 |

| NMe₂ | -0.83 | 1.8 x 10⁻⁶ | 0.01 |

Data extracted from studies on second-generation catalysts, which exhibit similar trends for the influence of the styrenyl ether ligand.

Electronic Effects on Catalytic Activity in Ring-Closing Metathesis (RCM)

The overall catalytic activity is a function of both initiation rate and the stability of the active species. The following table presents data for the RCM of a standard benchmark substrate, diethyl diallylmalonate, using electronically modified first-generation Hoveyda-Grubbs catalysts.

| Catalyst Substituent (R) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

| H | 5 | 1 | >98 |

| NO₂ | 1 | 0.25 | >98 |

| Cl | 5 | 1 | >98 |

Data compiled from various sources, highlighting the enhanced activity of the nitro-substituted catalyst.

Experimental Protocols

This section provides detailed methodologies for the synthesis of electronically modified first-generation Hoveyda-Grubbs catalysts and for conducting kinetic and catalytic activity studies.

Synthesis of a Representative Electron-Withdrawing Catalyst: The "Nitro-Grela" Catalyst

Materials:

-

Grubbs' First-Generation Catalyst

-

3-nitro-2-isopropoxystyrene

-

Anhydrous, degassed dichloromethane (B109758) (DCM)

-

Copper(I) chloride (CuCl)

-

Standard Schlenk line and glassware

Procedure:

-

In a nitrogen-filled glovebox, dissolve Grubbs' First-Generation Catalyst (1.0 eq) and CuCl (1.1 eq) in anhydrous, degassed DCM.

-

To this solution, add a solution of 3-nitro-2-isopropoxystyrene (1.2 eq) in anhydrous, degassed DCM dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove CuCl and other insoluble byproducts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.

-

Collect the green fraction and remove the solvent to yield the desired nitro-substituted Hoveyda-Grubbs catalyst as a green solid.

Kinetic Analysis of Catalyst Initiation by UV-Vis Spectroscopy

Equipment:

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes with a screw cap and septum

-

Gas-tight syringes

-

Schlenk line for solvent and solution degassing

Procedure:

-

Prepare stock solutions of the Hoveyda-Grubbs catalyst and the olefin substrate (e.g., diethyl diallylmalonate) in anhydrous, degassed solvent (e.g., toluene) under an inert atmosphere.

-

Transfer the desired volume of the catalyst stock solution to the quartz cuvette and dilute with the solvent to the final volume.

-

Seal the cuvette with the screw cap and septum and place it in the thermostatted cell holder of the spectrophotometer.

-

Allow the solution to equilibrate to the desired temperature and record a baseline spectrum.

-

Initiate the reaction by injecting the olefin stock solution into the cuvette using a gas-tight syringe.

-

Immediately start recording the UV-Vis spectra at regular time intervals.

-

Monitor the decrease in the absorbance of the precatalyst at its λmax (typically around 380-400 nm) to determine the pseudo-first-order rate constant (k_obs) for the initiation reaction.

General Procedure for Ring-Closing Metathesis (RCM)

Materials:

-

Substituted Hoveyda-Grubbs First-Generation Catalyst

-

Diene substrate (e.g., diethyl diallylmalonate)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

-

Standard Schlenk line and glassware

Procedure:

-

In a nitrogen-filled glovebox or under a stream of argon, dissolve the diene substrate in the chosen anhydrous, degassed solvent.

-

Add the Hoveyda-Grubbs catalyst (typically 0.1-5 mol%) to the substrate solution.

-

Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cyclic olefin.

Visualizing Electronic Effects and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic effects in first-generation Hoveyda-Grubbs catalysts.

Figure 1: Logical flow of electronic influence on the initiation of Hoveyda-Grubbs 1st generation catalysts.

Figure 2: High-level experimental workflows for catalyst synthesis and a typical RCM reaction.

Conclusion

The electronic properties of the chelating ligand in first-generation Hoveyda-Grubbs catalysts provide a powerful handle for tuning their reactivity. Electron-withdrawing groups generally lead to faster-initiating catalysts that are highly active, particularly at lower temperatures. In contrast, electron-donating groups can enhance catalyst stability, which may be advantageous in prolonged reactions or with challenging substrates. By understanding and applying the principles outlined in this guide, researchers can make more informed decisions in the selection and application of these versatile catalysts, ultimately accelerating their research and development endeavors in organic synthesis and drug discovery.

Steric Influence on Hoveyda-Grubbs 1st Generation Catalyst Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the steric influences on the activity of first-generation Hoveyda-Grubbs catalysts. The following sections detail the mechanistic pathways, quantitative data on catalyst performance with various modifications, and the experimental protocols utilized in key studies.

Introduction: The Hoveyda-Grubbs Catalyst

The first-generation Hoveyda-Grubbs catalyst is a ruthenium-based organometallic complex widely employed in olefin metathesis, a powerful carbon-carbon double bond forming reaction.[1] Its structure features a ruthenium center coordinated to a benzylidene ligand, two anionic ligands (typically chloride), a phosphine (B1218219) ligand (often tricyclohexylphosphine, PCy₃), and a chelating isopropoxybenzylidene ether ligand.[1] The activity and selectivity of this catalyst can be significantly tuned by modifying the steric and electronic properties of its ligands.[1][2] This guide focuses specifically on the steric effects that govern the catalyst's initiation and overall performance.

Mechanism of Initiation: A Tale of Two Pathways

The initiation of the Hoveyda-Grubbs first-generation catalyst, the process by which the precatalyst enters the catalytic cycle, can proceed through two primary mechanistic pathways: a dissociative mechanism and an associative (or interchange) mechanism. The sterics of both the catalyst and the incoming olefin substrate play a crucial role in determining which pathway is favored.[3][4]

A general representation of the initiation process involves the dissociation of the chelating ether ligand, creating a vacant coordination site for the incoming olefin. Subsequent steps lead to the formation of the active 14-electron ruthenium alkylidene species.

The Dissociative (D) Pathway

For sterically demanding olefins and the bulkier Hoveyda-Grubbs type complexes, the initiation preferentially follows a dissociative pathway.[3][4] In this mechanism, the chelating isopropoxy group first dissociates from the ruthenium center, followed by the coordination of the olefin.

The Associative (Interchange, Ia) Pathway

Conversely, with less sterically hindered olefins, an associative interchange mechanism becomes significant, and can even dominate.[3][4] This pathway involves the direct attack of the olefin on the ruthenium center, leading to a concerted displacement of the chelating ether ligand.

The interplay between these two pathways is highly dependent on the steric profile of the catalyst's ligands and the substrate.

Quantitative Analysis of Steric Effects

The steric environment around the ruthenium center directly impacts the initiation rate and overall catalytic activity. Modifications to both the isopropoxybenzylidene ligand and the phosphine ligand have been explored to modulate these properties.

Influence of Substituents on the Benzylidene Ether Ligand

Studies have shown that substituents on the aromatic ring of the 2-isopropoxybenzylidene ligand influence the catalyst's initiation rate. While electronic effects are also at play, the steric bulk of these substituents can affect the ease of ether dissociation and olefin approach.[3][4]

| Catalyst Modification | Olefin | Initiation Rate Constant (k_obs) | Pathway | Reference |

| Standard HG-I | Diethyl diallylmalonate (DEDAM) | - | Dissociative | [3][4] |

| Standard HG-I | Butyl vinyl ether (BuVE) | - | Both D and Ia | [3][4] |

| Methoxybenzylidene ligand | Butyl vinyl ether (BuVE) | Dominantly Ia | Interchange | [3][4] |

Replacing the Chelating Oxygen with Nitrogen

A significant structural modification involves replacing the oxygen atom of the chelating ether with a nitrogen atom, creating N→Ru coordination. This alteration allows for a wider range of steric and electronic tuning by modifying the substituents on the nitrogen.[2] Increasing the steric volume of the substituents on the nitrogen atom leads to an elongation and weakening of the Ru-N bond, which in turn can increase the catalytic activity.[2]

| Catalyst | N-Substituent | Ru-N Bond Length (Å) | Catalytic Activity Trend | Reference |

| 11c | - | 2.193 | Lower | [2] |

| 11a | - | 2.243 | Intermediate | [2] |

| 11b | - | 2.297 | Higher | [2] |

Note: The specific substituents for catalysts 11a, 11b, and 11c were not detailed in the provided snippets, but the trend is clearly indicated.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and kinetic analysis of Hoveyda-Grubbs first-generation catalysts, based on the methodologies described in the cited literature.

General Synthesis of Modified Hoveyda-Grubbs Catalysts

The synthesis of modified Hoveyda-Grubbs catalysts typically involves the reaction of a ruthenium source, such as the first-generation Grubbs catalyst, with the desired chelating ligand (e.g., a substituted 2-isopropoxystyrene or a 2-vinylbenzylamine).[2][5]

Example Workflow for Synthesis:

-

Reactants and Conditions: The ruthenium precursor and the chelating styrene (B11656) derivative are typically reacted in an inert solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified, commonly by column chromatography on silica (B1680970) gel, to yield the desired catalyst.

-

Characterization: The structure and purity of the synthesized catalysts are confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and in some cases, single-crystal X-ray diffraction.[2]

Kinetic Studies of Catalyst Initiation

The initiation kinetics of the catalysts are often studied using UV-vis spectroscopy to monitor the change in absorbance as the precatalyst is converted to the active species in the presence of an olefin.[3][4]

-

Preparation of Solutions: Stock solutions of the Hoveyda-Grubbs catalyst and the olefin substrate are prepared in a suitable solvent (e.g., toluene (B28343) or dichloromethane) under an inert atmosphere.

-

UV-vis Measurement: The catalyst solution is placed in a quartz cuvette, and the initial UV-vis spectrum is recorded.

-

Initiation of Reaction: A solution of the olefin is injected into the cuvette, and the change in absorbance at a specific wavelength corresponding to the precatalyst is monitored over time.

-

Data Analysis: The observed rate constants (k_obs) are determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model. By performing the experiment at various olefin concentrations, the individual rate constants for the dissociative and associative pathways can be determined by fitting the data to the appropriate rate law.[3][4]

Conclusion

The steric environment of the first-generation Hoveyda-Grubbs catalyst is a critical determinant of its initiation mechanism and overall catalytic activity. By strategically modifying the steric bulk of the chelating isopropoxybenzylidene ligand, including the replacement of the coordinating oxygen with a nitrogen atom, it is possible to fine-tune the catalyst's performance. Sterically demanding catalysts and substrates tend to favor a dissociative initiation pathway, while less hindered systems can proceed through a more rapid associative interchange mechanism. This understanding allows for the rational design of catalysts tailored for specific olefin metathesis applications in research, and drug development.

References

- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 2. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]

- 3. On the mechanism of the initiation reaction in Grubbs-Hoveyda complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcr.colab.ws [rcr.colab.ws]

Unraveling the Initiation Pathway of the Hoveyda-Grubbs 1st Generation Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Hoveyda-Grubbs 1st generation catalyst, a cornerstone in the field of olefin metathesis, has been instrumental in the synthesis of complex molecules, including various drug candidates. A thorough understanding of its initiation mechanism is paramount for optimizing reaction conditions and expanding its synthetic utility. This technical guide provides an in-depth analysis of the core initiation pathway, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Dual Mechanistic Landscape: Dissociative and Associative Pathways

The initiation of the Hoveyda-Grubbs 1st generation catalyst is not a monolithic process but rather a nuanced interplay between two primary mechanistic routes: a dissociative (D) pathway and an associative or interchange (Ia) pathway. The operative mechanism is largely dictated by the steric and electronic properties of both the incoming olefin and the catalyst itself.

The Dissociative (D) Pathway: This pathway is characterized by the initial, reversible dissociation of the chelating isopropoxybenzylidene ether ligand from the ruthenium center. This step generates a highly reactive 14-electron intermediate, which then coordinates with the incoming olefin. Subsequent steps involve the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to release the new olefin and propagate the catalytic cycle. The dissociative mechanism is generally favored for sterically demanding olefins.[1][2][3]

The Associative/Interchange (Ia) Pathway: In this concerted mechanism, the incoming olefin directly attacks the 16-electron precatalyst, forming an 18-electron intermediate without prior dissociation of the isopropoxybenzylidene ligand. This pathway is more prevalent with less sterically hindered olefins.[1][2] Kinetic studies have shown that for certain olefins, both pathways can operate simultaneously.[1][2][3]

Quantitative Insights into Initiation Kinetics

Kinetic studies, primarily utilizing UV-vis spectroscopy, have provided valuable quantitative data on the initiation rates of Hoveyda-Grubbs 1st generation catalysts under various conditions. The influence of electronic modifications to the benzylidene ligand is a key factor, with electron-withdrawing groups generally accelerating the initiation rate.[1][2]

| Catalyst Modification (Substituent on Benzylidene Ring) | Olefin | Observed Rate Constant (k_obs) | Dominant Pathway | Reference |

| 4-NO₂ (electron-withdrawing) | Diethyl diallylmalonate (DEDAM) | Significantly higher than 4-NEt₂ | Dissociative | [1][2] |

| 4-NEt₂ (electron-donating) | Diethyl diallylmalonate (DEDAM) | Significantly lower than 4-NO₂ | Dissociative | [1][2] |

| Unsubstituted | Butyl vinyl ether (BuVE) | Follows complex rate law (k_obs = k_D'[olefin]/(1+K'[olefin]) + k_I[olefin]) | Both D and Ia | [1][2] |

| Unsubstituted | 1-Hexene (B165129) | Slower than with ethene for electron-deficient catalysts | Both D and Ia | [3] |

| Unsubstituted | Ethene | Approximately 5 times slower than 1-hexene for the unsubstituted catalyst | - | [3] |

Activation Parameters:

| Catalyst | Olefin | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| 1(NEt₂) | Butyl vinyl ether (BuVE) | - | -113 to -167 J·K⁻¹·mol⁻¹ | [1][2] |

| 1(H) | Butyl vinyl ether (BuVE) | - | -113 to -167 J·K⁻¹·mol⁻¹ | [1][2] |

| 1(NO₂) | Butyl vinyl ether (BuVE) | - | -113 to -167 J·K⁻¹·mol⁻¹ | [1][2] |

Experimental Protocols

A fundamental technique for studying the initiation kinetics of Hoveyda-Grubbs catalysts is UV-vis spectroscopy. This method allows for the real-time monitoring of the disappearance of the precatalyst and the appearance of new species.

UV-vis Spectroscopic Monitoring of Initiation Kinetics:

-

Preparation of Stock Solutions:

-

A stock solution of the Hoveyda-Grubbs 1st generation catalyst is prepared in a dry, inert solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.

-

A stock solution of the olefin substrate is prepared in the same solvent at a concentration significantly higher than the catalyst to ensure pseudo-first-order conditions.

-

-

Spectrophotometer Setup:

-

A UV-vis spectrophotometer equipped with a thermostated cell holder is used to maintain a constant temperature throughout the experiment.

-

The wavelength of maximum absorbance for the precatalyst is determined by acquiring a full spectrum. This wavelength is then used for kinetic measurements.

-

-

Kinetic Run:

-

A cuvette is charged with the olefin solution and allowed to equilibrate to the desired temperature inside the spectrophotometer.

-

The reaction is initiated by injecting a small, known volume of the catalyst stock solution into the cuvette.

-

The absorbance at the predetermined wavelength is monitored over time.

-

-

Data Analysis:

-

The absorbance versus time data is fitted to an appropriate kinetic model (e.g., single exponential decay for pseudo-first-order conditions) to extract the observed rate constant (k_obs).

-

By performing a series of experiments with varying olefin concentrations, the individual rate constants for the dissociative and associative pathways can be determined by fitting the data to the corresponding rate law.[1][2]

-

Visualizing the Initiation Pathways

The following diagrams, generated using the DOT language, illustrate the dissociative and associative initiation pathways of the Hoveyda-Grubbs 1st generation catalyst.

Caption: Dissociative initiation pathway of the Hoveyda-Grubbs 1st generation catalyst.

Caption: Associative (interchange) initiation pathway of the Hoveyda-Grubbs 1st generation catalyst.

Conclusion

The initiation of the Hoveyda-Grubbs 1st generation catalyst is a multifaceted process governed by a delicate balance of steric and electronic factors. Understanding the dual dissociative and associative pathways is crucial for predicting and controlling the outcome of olefin metathesis reactions. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and professionals in drug development to harness the full potential of this powerful catalytic system. Further investigations into the subtle interplay of ligand design, substrate scope, and reaction conditions will continue to refine our understanding and expand the applications of this remarkable catalyst.

References

The Isopropoxybenzylidene Ligand: A Linchpin for Enhanced Catalyst Stability in Modern Catalysis

For Immediate Release

[City, State] – [Date] – The quest for more robust and efficient catalysts is a perpetual endeavor in the fields of chemical synthesis and drug development. A key advancement in this area has been the development and utilization of the isopropoxybenzylidene ligand, particularly within the family of ruthenium-based olefin metathesis catalysts. This in-depth technical guide explores the critical role of this ligand in enhancing catalyst stability, leading to improved performance, longevity, and recyclability. For researchers, scientists, and drug development professionals, understanding the nuances of this ligand's function is paramount for designing and implementing more effective and economical synthetic strategies.

The isopropoxybenzylidene ligand, a cornerstone of the highly successful Hoveyda-Grubbs catalysts, imparts a remarkable level of stability to the catalytic complex through a unique chelation mechanism. The ortho-isopropoxy group on the benzylidene ring coordinates to the ruthenium center, creating a five-membered metallacycle. This intramolecular coordination protects the active site, preventing premature decomposition and enhancing the catalyst's tolerance to a wider range of functional groups and reaction conditions.

The "Release-Return" Mechanism: A Dynamic Stabilization Strategy

A key aspect of the isopropoxybenzylidene ligand's function is its participation in a "release-return" or "boomerang" mechanism.[1] During the catalytic cycle, the isopropoxy group can dissociate from the ruthenium center to allow the substrate to coordinate and the metathesis reaction to proceed. Following product formation, the isopropoxy group re-chelates to the metal center, regenerating the stable pre-catalyst form and preventing the aggregation or decomposition of the active ruthenium species. This dynamic process is fundamental to the extended lifetime and high turnover numbers observed with these catalysts.

Quantitative Analysis of Catalyst Stability

The enhanced stability imparted by the isopropoxybenzylidene ligand is evident in the quantitative data gathered from numerous studies. A comparison of turnover numbers (TONs) and catalyst lifetimes starkly illustrates the superiority of Hoveyda-Grubbs type catalysts over their predecessors, the first and second-generation Grubbs catalysts, in various olefin metathesis reactions.

| Catalyst Generation | Key Ligands | Typical Turnover Number (TON) | Relative Stability | Reference |

| Grubbs I | Tricyclohexylphosphine (PCy₃) | 10² - 10³ | Low | [2][3] |

| Grubbs II | N-Heterocyclic Carbene (NHC), PCy₃ | 10³ - 10⁴ | Moderate | [2][3] |

| Hoveyda-Grubbs II | NHC, Isopropoxybenzylidene | >10⁴ - 10⁵+ | High | [2][4] |

Table 1: Comparative Performance of Grubbs and Hoveyda-Grubbs Catalysts. This table summarizes the typical turnover numbers and relative stability of different generations of ruthenium-based olefin metathesis catalysts. The presence of the isopropoxybenzylidene ligand in the Hoveyda-Grubbs II catalyst correlates with significantly higher TONs and enhanced stability.

Furthermore, studies on catalyst decomposition rates have provided quantitative insights into the stabilizing effect of the isopropoxybenzylidene ligand. For instance, DFT calculations have shown that the energy barrier for catalyst degradation pathways is significantly higher for Hoveyda-Grubbs catalysts compared to earlier generations.[5][6][7]

| Catalyst | Decomposition Pathway | Calculated Activation Energy (kcal/mol) | Reference |

| Grubbs II | Bimolecular decomposition | ~24 | [5] |

| Hoveyda-Grubbs II | Bimolecular decomposition | >26 | [6][7] |

Table 2: Calculated Activation Energies for Catalyst Decomposition. This table presents a comparison of the calculated activation energies for a key decomposition pathway for second-generation Grubbs and Hoveyda-Grubbs catalysts. The higher activation energy for the Hoveyda-Grubbs II catalyst indicates a greater resistance to decomposition.

Experimental Protocols

To facilitate further research and application of these powerful catalysts, detailed experimental protocols for their synthesis, characterization, and stability testing are provided below.

Synthesis of a Second-Generation Hoveyda-Grubbs Catalyst

This protocol outlines a general procedure for the synthesis of a Hoveyda-Grubbs second-generation catalyst.

Materials:

-

Grubbs second-generation catalyst

-

2-Isopropoxystyrene

-

Copper(I) chloride (CuCl)

-

Anhydrous toluene (B28343)

-

Anhydrous pentane (B18724)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Filter cannula

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add the Grubbs second-generation catalyst (1.0 eq) and CuCl (1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene to the flask via cannula to dissolve the solids.

-

Add 2-isopropoxystyrene (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution will typically change from reddish-brown to green.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Add anhydrous pentane to the residue and stir vigorously to precipitate the product.

-

Filter the green solid using a filter cannula and wash with several portions of cold anhydrous pentane.

-

Dry the product under high vacuum to yield the Hoveyda-Grubbs second-generation catalyst.

Catalyst Stability and Leaching Test

This protocol describes a method to assess the stability of the catalyst and quantify the extent of ruthenium leaching into the product solution.

Materials:

-

Synthesized Hoveyda-Grubbs catalyst

-

Substrate for a model olefin metathesis reaction (e.g., diethyl diallylmalonate for ring-closing metathesis)

-

Anhydrous and degassed solvent (e.g., toluene or dichloromethane)

-

Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

NMR spectrometer

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument

Procedure:

-

Catalyst Activity and Lifetime: a. In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst and the internal standard in the chosen solvent. b. In a reaction vessel, dissolve the substrate in the solvent. c. Initiate the reaction by adding a known amount of the catalyst stock solution to the substrate solution. d. At regular time intervals, withdraw aliquots from the reaction mixture using a syringe and quench the reaction (e.g., by adding ethyl vinyl ether). e. Analyze the aliquots by ¹H NMR spectroscopy to determine the conversion of the substrate to the product over time. f. Plot the conversion versus time to determine the reaction rate and the catalyst lifetime (the time until the reaction ceases).

-

Leaching Test: a. Upon completion of the reaction (or at a specific time point), filter the reaction mixture through a pad of silica (B1680970) gel to remove the catalyst. b. Collect the filtrate containing the product. c. Analyze the filtrate for ruthenium content using ICP-MS.[8][9][10][11] d. The percentage of leached ruthenium can be calculated based on the initial amount of catalyst used.

Visualizing the Catalytic Cycle and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Caption: Catalytic cycle of olefin metathesis highlighting the release-return mechanism.

Caption: Workflow for catalyst synthesis, performance testing, and stability analysis.

Conclusion

The isopropoxybenzylidene ligand plays an indispensable role in the stability and efficacy of modern olefin metathesis catalysts. Its ability to chelate to the metal center and participate in a dynamic "release-return" mechanism provides a robust platform for a wide range of chemical transformations. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers seeking to leverage the power of these advanced catalytic systems in their synthetic endeavors. The continued exploration and modification of this and similar ligand architectures will undoubtedly lead to even more powerful and selective catalysts in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Impact of the Carbene Derivative Charge on the Decomposition Rates of Hoveyda–Grubbs-like Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Laboratory Leaching Test Procedure - 911Metallurgist [911metallurgist.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Hoveyda-Grubbs 1st Generation Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the Hoveyda-Grubbs 1st Generation catalyst, a cornerstone in the field of olefin metathesis. Understanding the thermal decomposition behavior of this catalyst is critical for reaction optimization, ensuring reproducibility, and maximizing catalyst efficiency in various applications, including pharmaceutical development and materials science. This document collates available quantitative data, details relevant experimental protocols, and visualizes key decomposition pathways.

Quantitative Thermal Stability Data

The thermal stability of the Hoveyda-Grubbs 1st Generation catalyst is a key parameter influencing its application in olefin metathesis reactions. The chelating isopropoxybenzylidene ligand significantly enhances its stability compared to the first-generation Grubbs catalyst. However, the catalyst is still susceptible to thermal degradation, particularly in solution at elevated temperatures. The following tables summarize the available quantitative data on the thermal decomposition of this catalyst.

Table 1: Decomposition Temperatures

| Condition | Solvent | Temperature (°C) | Notes |

| Solid State | - | 195–197 | Melting point, indicative of decomposition. |

| In Solution | - | > 60 | Generally considered the upper limit for prolonged reactions without significant degradation. |

| In Solution | Toluene | 70–75 | Decomposition observed, leading to the formation of ruthenium-hydride species, especially in the presence of alcohols.[1] |

| In Solution | Dichloromethane | 55 | Decomposition observed in the presence of ethylene (B1197577) over 4 hours.[2] |

Table 2: Kinetic and Thermodynamic Data for Decomposition

| Parameter | Catalyst | Method | Value (kcal/mol) | Notes |

| Gibbs Free Energy of Activation (ΔG‡) | Grubbs 1st Generation | DFT Calculation | 16.9 | For β-hydride transfer from the metallacyclobutane intermediate, a key step in substrate-induced decomposition.[1] |

| Gibbs Free Energy of Activation (ΔG‡) | Hoveyda-Grubbs like catalyst | DFT Calculation | 22-24 | For the crucial transition state in the decomposition pathway.[3] |

| Gibbs Free Energy of Activation (ΔG‡) | Hoveyda-Grubbs like catalyst with ethylene | DFT Calculation | 26.8 | For the transition state between the metallacyclobutane and ruthenium hydride.[3] |

| Gibbs Free Energy of Activation (ΔG‡) | Hoveyda-Grubbs like catalyst with allylbenzene | DFT Calculation | 24.0 | For the allylbenzene-driven degradation.[3] |

Decomposition Pathways and Mechanisms

The thermal decomposition of the Hoveyda-Grubbs 1st Generation catalyst can proceed through several pathways, influenced by factors such as temperature, solvent, and the presence of substrates or impurities.

Unimolecular Decomposition

At elevated temperatures, the catalyst can undergo unimolecular decomposition. A key initiating step is the dissociation of the phosphine (B1218219) ligand, which is less favorable for the Hoveyda-Grubbs catalyst due to the stabilizing effect of the chelating ether group. However, at sufficiently high temperatures, this can still occur, leading to highly reactive, coordinatively unsaturated species that can undergo further degradation.

Substrate-Induced Decomposition (van Rensburg Mechanism)

In the presence of olefins, a major decomposition pathway is the van Rensburg mechanism. This involves the formation of a ruthenacyclobutane intermediate, which can then undergo β-hydride elimination to form a ruthenium hydride species and a diene. This pathway is often a competing reaction to the desired metathesis pathway.

Bimolecular Decomposition

Another proposed decomposition route, particularly at high catalyst concentrations, is a bimolecular pathway. This can involve the coupling of two catalyst molecules or their intermediates, leading to the formation of inactive dimeric ruthenium species. This pathway is thought to be more prevalent for the less sterically hindered methylidene intermediates formed in the presence of ethylene.

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of the Hoveyda-Grubbs 1st Generation catalyst requires rigorous experimental techniques. Given the air-sensitive nature of this organometallic compound, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of the solid catalyst by measuring its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Inside a glovebox, accurately weigh 2-5 mg of the Hoveyda-Grubbs 1st Generation catalyst into a TGA crucible (alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA autosampler (if available inside the glovebox) or quickly transfer it to the instrument under a blanket of inert gas.

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an oxygen-free atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a linear rate of 10°C/min to a final temperature of at least 300°C.

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

The onset temperature of the major mass loss event is considered the decomposition temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of decomposition of the solid catalyst.

Methodology:

-

Sample Preparation: Inside a glovebox, weigh 1-3 mg of the catalyst into an aluminum DSC pan. Hermetically seal the pan to prevent exposure to the atmosphere.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate at 25°C.

-

Ramp the temperature at a rate of 10°C/min to a temperature above the expected decomposition point (e.g., 250°C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

An endothermic peak will correspond to the melting point, which is often immediately followed by an exothermic peak representing decomposition. The onset of the endothermic peak is taken as the melting/decomposition temperature.

-

UV-Vis Spectroscopic Kinetic Analysis

Objective: To monitor the decomposition of the catalyst in solution at a specific temperature over time.

Methodology:

-

Solution Preparation: Prepare a stock solution of the catalyst in a dry, degassed solvent (e.g., toluene, dichloromethane) of a known concentration (e.g., 0.1-0.5 mM) under an inert atmosphere.

-

Experimental Setup:

-

Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.

-

Transfer the catalyst solution to a sealed cuvette (e.g., a Schlenk cuvette) under inert atmosphere.

-

-

Data Acquisition:

-

Set the desired temperature (e.g., 50°C, 60°C, 70°C).

-

Monitor the change in absorbance at a wavelength corresponding to a characteristic peak of the catalyst (e.g., the metal-to-ligand charge transfer band) over time.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

From this data, the rate constant (k) and half-life (t½) of the decomposition can be determined by fitting to an appropriate kinetic model (e.g., first-order decay).

-

References

An In-depth Technical Guide to the Air and Moisture Stability of First-Generation Hoveyda-Grubbs Catalyst

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the air and moisture stability of the first-generation Hoveyda-Grubbs catalyst. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this pivotal catalyst in olefin metathesis reactions. This document synthesizes available data on the catalyst's stability in both solid and solution states, outlines detailed experimental protocols for stability assessment, and visualizes potential degradation pathways.

Executive Summary

The first-generation Hoveyda-Grubbs catalyst, dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is a cornerstone of modern organic synthesis, prized for its efficiency in a wide array of olefin metathesis reactions. A key practical advantage of this catalyst is its notable stability under ambient conditions. Manufacturer guidelines and empirical observations confirm that the catalyst is stable in air and moisture as a solid, which simplifies storage and handling procedures.[1][2] However, it is crucial to recognize that this stability is not absolute. In the solid state, slow degradation can occur over extended periods, particularly with exposure to oxygen. When dissolved, the catalyst exhibits heightened sensitivity to oxygen, necessitating the use of an inert atmosphere for reactions conducted in solution.[1] This guide delves into the nuances of this stability, providing the technical details required for robust experimental design and catalyst management.

Solid-State Stability

The Hoveyda-Grubbs 1st generation catalyst is generally considered to be air and moisture stable in its solid, crystalline form. This characteristic facilitates straightforward storage and handling without the immediate need for strictly anaerobic and anhydrous conditions, a significant advantage over many other organometallic catalysts.

Qualitative Assessment

Product literature from leading suppliers consistently highlights the catalyst's stability as a solid, enabling easy storage and handling.[1][2] This is attributed to the chelation of the isopropoxy group to the ruthenium center, which imparts a higher degree of stability compared to the parent Grubbs catalyst.

Quantitative Data

While qualitative statements on the solid-state stability of the Hoveyda-Grubbs 1st generation catalyst are common, specific quantitative data on its degradation over time in the solid state under controlled atmospheric conditions are not extensively published. However, studies on the closely related first-generation Grubbs catalyst have shown that even in the solid state, slow decomposition can occur. One report indicated that a solid sample of the first-generation Grubbs catalyst stored in the air at 4°C for over four years showed signs of decomposition. This suggests that while relatively robust, the catalyst is not indefinitely stable when exposed to atmospheric oxygen, even as a solid.

| Catalyst | Condition | Observation | Source |

| Hoveyda-Grubbs 1st Gen. | Solid, Ambient | Air and moisture stable | Umicore |

| Grubbs 1st Gen. | Solid, Air, 4°C, >4 years | Slow decomposition observed | Organometallics 2003, 22, 16, 3182-3195 |

Solution-State Stability

In contrast to its relative stability in the solid state, the Hoveyda-Grubbs 1st generation catalyst is significantly more susceptible to degradation when in solution. Oxygen is a primary culprit in the decomposition of the catalyst in solution.[1] Therefore, it is imperative that all reactions utilizing this catalyst in a dissolved form are conducted under an inert atmosphere, such as nitrogen or argon.

Decomposition Pathways in Solution

Several pathways for the decomposition of Grubbs-type catalysts in solution have been identified, which are likely to contribute to the degradation of the Hoveyda-Grubbs 1st generation catalyst upon exposure to air and moisture.

-

Oxygen-Mediated Decomposition: The presence of oxygen can lead to the oxidation of the phosphine (B1218219) ligand and the metal-carbene bond, rendering the catalyst inactive.

-

Water-Induced Decomposition: While generally considered tolerant to incidental moisture, high concentrations of water can lead to hydrolysis and decomposition of the catalyst.

-

Ethylene-Induced Decomposition: Ethene, a common byproduct of metathesis reactions, can react with the catalyst to form an unstable ruthenium methylidene species, which is prone to degradation.

The following diagram illustrates a simplified logical flow of the factors leading to the deactivation of the Hoveyda-Grubbs 1st Generation catalyst in solution.

Caption: Factors leading to the deactivation of Hoveyda-Grubbs 1st Gen. in solution.

Experimental Protocols for Stability Assessment

To rigorously evaluate the air and moisture stability of the Hoveyda-Grubbs 1st generation catalyst, particularly in the solid state, a well-defined experimental protocol is necessary. The following proposed methodologies are based on standard practices for handling air-sensitive compounds and analytical techniques for catalyst characterization.

Solid-State Air Stability Protocol

Objective: To quantify the rate of degradation of solid Hoveyda-Grubbs 1st generation catalyst upon exposure to ambient air over time.

Methodology:

-

Sample Preparation:

-

In a glovebox under an inert atmosphere, weigh several identical samples (e.g., 10 mg) of the Hoveyda-Grubbs 1st generation catalyst into individual, pre-weighed, and labeled glass vials.

-

Seal a subset of these vials as control samples (Time 0) under the inert atmosphere.

-

Expose the remaining vials to the ambient laboratory atmosphere. To control for humidity, a desiccator with a saturated salt solution can be used to maintain a constant relative humidity.

-

-

Time Points:

-

At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), select one of the exposed vials for analysis.

-

-

Analysis:

-

Visual Inspection: Note any change in the color or morphology of the catalyst powder.

-

Solubility Test: Attempt to dissolve a small portion of the sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) and observe for any insoluble material, which may indicate the formation of decomposition products.

-

¹H and ³¹P NMR Spectroscopy: Dissolve the weighed sample in a known volume of a deuterated solvent containing an internal standard (e.g., ferrocene (B1249389) or 1,3,5-trimethoxybenzene). Acquire ¹H and ³¹P NMR spectra. The degradation of the catalyst can be quantified by monitoring the decrease in the intensity of characteristic catalyst peaks relative to the internal standard.

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the active catalyst from its degradation products. The percentage of remaining active catalyst can be determined by comparing the peak area of the catalyst at each time point to the initial (Time 0) sample.

-

The following diagram outlines the experimental workflow for assessing the solid-state stability of the catalyst.

Caption: Workflow for solid-state catalyst stability testing.

Moisture Stability Protocol

Objective: To assess the impact of moisture on the stability of the solid Hoveyda-Grubbs 1st generation catalyst.

Methodology:

-

Sample Preparation:

-

Prepare samples as described in the solid-state air stability protocol.

-

Place the open vials in sealed chambers with different saturated salt solutions to create environments with controlled relative humidity (e.g., 20%, 50%, 75%, and 95% RH).

-

-

Time Points and Analysis:

-

Follow the same time points and analytical procedures as outlined in the solid-state air stability protocol. This will allow for a direct comparison of the effect of humidity on the catalyst's degradation rate.

-

Recommended Storage and Handling

Based on the known stability characteristics of the Hoveyda-Grubbs 1st generation catalyst, the following storage and handling procedures are recommended to ensure its longevity and performance:

-

Storage: The solid catalyst should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. While stable in air for shorter periods, minimizing exposure to the atmosphere is good practice.

-

Handling: For weighing and transferring the solid catalyst, it is advisable to work quickly to minimize prolonged exposure to air. For reactions in solution, it is essential to use standard inert atmosphere techniques, such as a glovebox or a Schlenk line, and to use dry, deoxygenated solvents.

Conclusion

The first-generation Hoveyda-Grubbs catalyst offers a practical balance of high catalytic activity and commendable stability. Its robustness as a solid to air and moisture simplifies its handling and storage, making it an accessible tool for a broad range of chemical transformations. However, a nuanced understanding of its stability limitations, particularly its susceptibility to oxygen in solution, is critical for achieving reproducible and optimal results. By adhering to the recommended storage and handling procedures and employing rigorous stability testing when necessary, researchers can confidently utilize this powerful catalyst in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Hoveyda-Grubbs 1st Generation Catalyst in Ring-Closing Metathesis (RCM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hoveyda-Grubbs 1st Generation catalyst, dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II), is a well-established organometallic complex that has proven to be a valuable tool in organic synthesis, particularly for ring-closing metathesis (RCM) reactions.[1][2] Its enhanced stability and ease of handling compared to the original Grubbs 1st Generation catalyst have made it a popular choice for the formation of various cyclic structures, including macrocycles.[2][3] These application notes provide an overview of the catalyst's performance in RCM, detailed experimental protocols for key substrates, and a summary of relevant quantitative data.

The defining feature of the Hoveyda-Grubbs 1st Generation catalyst is the chelating isopropoxybenzylidene ligand. The intramolecular coordination of the isopropoxy oxygen to the ruthenium center significantly increases the catalyst's thermal and air stability.[4] This chelation reduces the rate of phosphine (B1218219) ligand dissociation, a primary decomposition pathway, allowing for reactions to be conducted at elevated temperatures with lower catalyst loadings compared to the first-generation Grubbs catalyst.[4]

Catalyst Performance and Substrate Scope

The Hoveyda-Grubbs 1st Generation catalyst has demonstrated efficacy in the RCM of a variety of diene substrates to form five- to thirty-membered rings.[5] It is particularly useful for the synthesis of less sterically demanding cyclic olefins. While the second-generation Hoveyda-Grubbs catalyst generally exhibits higher activity for more challenging substrates, the first-generation catalyst remains a reliable and cost-effective option for many applications.

Common substrates that undergo efficient RCM with the Hoveyda-Grubbs 1st Generation catalyst include:

-

Carbon-tethered dienes: Simple acyclic dienes readily cyclize to form carbocycles.

-

Nitrogen-containing dienes: Dienes containing sulfonamides or other nitrogen functionalities are well-tolerated, leading to the formation of cyclic amines and related heterocycles.

-

Oxygen-containing dienes: Ether and ester linkages are compatible with the catalyst, enabling the synthesis of cyclic ethers and lactones.

The following tables summarize the performance of the Hoveyda-Grubbs 1st Generation catalyst in the RCM of several benchmark substrates.

Table 1: Ring-Closing Metathesis of Diethyl Diallylmalonate

| Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Dichloromethane (B109758) | 0.1 | 25 | 1 | >95 | [6] |

| 0.33 | Dichloromethane | Not Specified | Not Specified | Not Specified | Slower kinetics | [7] |

Table 2: Ring-Closing Metathesis of N-Tosyl Diallylamine

| Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Not Specified | Dichloromethane | Not Specified | Not Specified | Not Specified | Favorable reaction | [8] |

Note: A theoretical study indicates a favorable reaction, but specific experimental data with the 1st generation catalyst is limited in the searched literature.

Table 3: Ring-Closing Metathesis of 1,7-Octadiene

| Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Not Specified | Cyclohexane | 0.16 | 30 | Not Specified | High activity and selectivity | Immobilized catalyst study |

Note: Data is from a study using an immobilized form of a Hoveyda-Grubbs type catalyst.

Experimental Protocols

General Procedure for Ring-Closing Metathesis

Materials:

-

Hoveyda-Grubbs 1st Generation Catalyst

-

Diene substrate

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)[9]

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the diene substrate.

-

Dissolve the substrate in the anhydrous, degassed solvent to the desired concentration (typically 0.05-0.2 M).

-

In a separate vial, weigh the Hoveyda-Grubbs 1st Generation catalyst (typically 1-5 mol%) and dissolve it in a small amount of the reaction solvent.

-

Add the catalyst solution to the stirring solution of the diene substrate.

-

Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS. The reaction is driven to completion by the removal of the volatile ethylene (B1197577) byproduct.[5]

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 1: Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate

Substrate: Diethyl diallylmalonate

-

To a dry 25 mL round-bottom flask containing a stir bar, add diethyl diallylmalonate (100 mg, 0.416 mmol) under a nitrogen atmosphere.

-

Add 4 mL of dry, degassed dichloromethane.

-

In a separate vial, dissolve Hoveyda-Grubbs 1st Generation catalyst (5.0 mg, 0.0083 mmol, 2 mol%) in 1 mL of dry, degassed dichloromethane.

-

Add the catalyst solution to the substrate solution and stir at room temperature for 1 hour.

-

After stirring, remove the solvent by rotary evaporation.

-

The conversion to the ring-closed product can be determined by 1H NMR spectroscopy.

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield diethyl 3-cyclopentene-1,1-dicarboxylate.

Visualizations

Catalytic Cycle of Ring-Closing Metathesis

The generally accepted Chauvin mechanism for olefin metathesis proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metallacyclobutane intermediate.[10]

Caption: Generalized catalytic cycle for Ring-Closing Metathesis.

Experimental Workflow for RCM

A typical workflow for performing a ring-closing metathesis reaction using the Hoveyda-Grubbs 1st Generation catalyst.

Caption: Standard experimental workflow for Ring-Closing Metathesis.

Safety and Handling

The Hoveyda-Grubbs 1st Generation catalyst is air-stable for short periods, simplifying handling.[4] However, for long-term storage and for carrying out reactions, it is recommended to use an inert atmosphere (nitrogen or argon) to prevent gradual decomposition, especially when in solution.[9] Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn when handling the catalyst and all chemicals. Reactions should be performed in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]